Diisopropyldithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

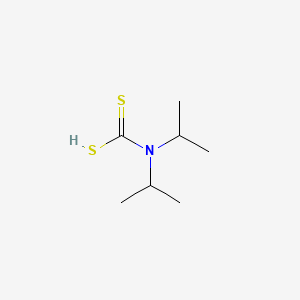

Diisopropyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NS2 and its molecular weight is 177.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Enzyme Inhibition : Diisopropyldithiocarbamate has been shown to inhibit various enzymes, including carbonic anhydrase and nuclear factor kappa B (NF-κB). These properties are particularly relevant in treating conditions such as glaucoma and cancer. For instance, pyrrolidine dithiocarbamate is noted for its effectiveness against NF-κB, which plays a crucial role in inflammation and cancer progression .

- Antimicrobial Activity : Studies have demonstrated the antifungal properties of this compound complexes against pathogenic fungi, including Candida species and Cryptococcus neoformans. The compounds exhibit significant cytotoxic effects on these organisms, making them potential candidates for antifungal therapies .

- Anticancer Properties : Recent investigations into organotin(IV) dithiocarbamate compounds have revealed their cytotoxic effects on leukemia cell lines, indicating potential use in cancer treatment. The compounds were found to induce cell death at low concentrations, outperforming traditional chemotherapeutics like vincristine .

Agricultural Applications

This compound is utilized in agriculture as a fungicide and herbicide. Its efficacy in controlling plant pathogens has been documented, making it valuable for crop protection. Additionally, its role in enhancing soil health through heavy metal remediation is gaining attention .

Antimicrobial Efficacy

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.5 µg/mL | |

| This compound | Cryptococcus neoformans | 1 µg/mL |

Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Duration of Exposure (h) | Reference |

|---|---|---|---|---|

| Organotin(IV) this compound | Jurkat E6.1 | 0.03 - 0.41 | 24, 48, 72 |

Industrial Applications

In industrial settings, this compound serves as a vulcanization accelerator in rubber manufacturing and as a flotation agent in mineral processing. Its effectiveness in enhancing the mechanical properties of rubber products has been well-documented.

Analyse Chemischer Reaktionen

Coordination Chemistry with Mercury(II)

DIDTC exhibits distinct reactivity with HgCl₂, producing either polymeric or monomeric complexes depending on stoichiometry:

Key observations :

-

Solid-state ¹⁹⁹Hg NMR distinguishes polymeric (δ = −1,210 ppm) and monomeric (δ = −1,140 ppm) forms .

-

No interconversion occurs in solution or during crystallization.

Acid-Dependent Decomposition

DIDTC undergoes pH-sensitive decomposition to release CS₂:

Reaction :

RR NCS2−+H+→RR NH+CS2

Kinetic data :

-

Mechanism involves protonation at the dithiocarbamate nitrogen, followed by C–S bond cleavage.

Factors influencing stability :

-

Steric hindrance from isopropyl groups slows decomposition compared to less bulky dithiocarbamates.

-

General acid catalysis accelerates CS₂ release in buffered solutions .

Oxidative Dimerization

Under oxidative conditions, DIDTC forms thiuram disulfides:

Reaction :

2DIDTC−oxidantDIDTC SS DIDTC

Applications :

-

Thiuram disulfides act as intermediates in vulcanization and polymerization processes.

-

Pro-oxidant effects observed in biological systems via radical generation .

Reaction with Epoxides

DIDTC participates in ring-opening reactions with α-epoxyglycals (e.g., tri-O-benzyl epoxyglucal):

Conditions :

-

Protic solvent (methanol)

-

Room temperature

Outcome :

-

Formation of β-glycosyl dithiocarbamates via nucleophilic attack at the epoxy carbon .

-

Stereoselectivity driven by neighboring group participation of the C2 hydroxyl .

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) reveals distinct pathways for DIDTC complexes:

| Complex | Decomposition Onset (°C) | Residual Mass (%) |

|---|---|---|

| Polymeric [Hg(DIDTC)Cl]ₙ | 210 | 32 (HgS) |

| Monomeric [Hg(DIDTC)₂] | 185 | 28 (Hg₀) |

The polymeric form exhibits higher thermal stability due to extended coordination networks .

Eigenschaften

CAS-Nummer |

25022-55-3 |

|---|---|

Molekularformel |

C7H15NS2 |

Molekulargewicht |

177.3 g/mol |

IUPAC-Name |

di(propan-2-yl)carbamodithioic acid |

InChI |

InChI=1S/C7H15NS2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |

InChI-Schlüssel |

GWXMDJKGVWQLBZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=S)S |

Kanonische SMILES |

CC(C)N(C(C)C)C(=S)S |

Key on ui other cas no. |

25022-55-3 |

Verwandte CAS-Nummern |

4092-82-4 (hydrochloride salt) |

Synonyme |

diisopropyldithiocarbamate diisopropyldithiocarbamate, sodium salt DIPDTC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.